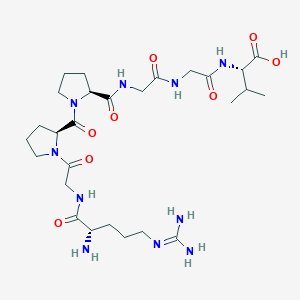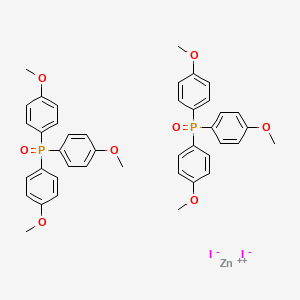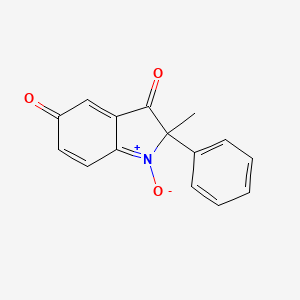![molecular formula C13H9ClF3N3O3 B14435009 {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine CAS No. 75131-14-5](/img/structure/B14435009.png)
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine is a complex organic compound characterized by its unique chemical structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H9ClF3N3O3, and it is often used in scientific research due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: A similar compound with herbicidal properties, used in agriculture.
Fluoroglycofen: Another herbicide with a similar structure, used for weed control.
Uniqueness
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
75131-14-5 |
|---|---|
Molecular Formula |
C13H9ClF3N3O3 |
Molecular Weight |
347.68 g/mol |
IUPAC Name |
[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]hydrazine |
InChI |
InChI=1S/C13H9ClF3N3O3/c14-9-5-7(13(15,16)17)1-4-12(9)23-8-2-3-11(20(21)22)10(6-8)19-18/h1-6,19H,18H2 |
InChI Key |
BZWOGBCKEQLDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




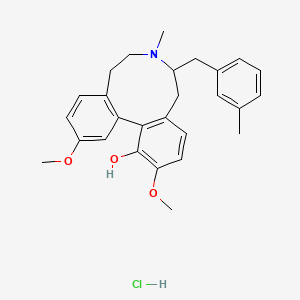
![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)

![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)

![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
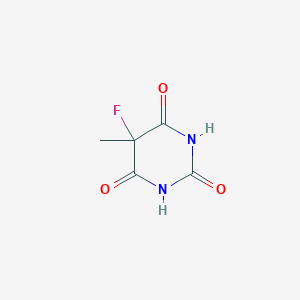
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)

